molecular formula C21H26N2O5 B349445 N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide CAS No. 694515-40-7

N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide

Cat. No.: B349445
CAS No.: 694515-40-7
M. Wt: 386.4g/mol
InChI Key: WLAXEVZLRFIKDW-UHFFFAOYSA-N
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Description

N-[4-[3-[4-[Acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide is a complex acetamide derivative characterized by a central 2-hydroxypropoxy linker bridging two aromatic systems. The first phenyl ring is substituted with an acetylated methylamino group (4-[acetyl(methyl)amino]phenoxy), while the second phenyl group is functionalized with an N-methylacetamide moiety.

The synthesis of such compounds typically involves multi-step nucleophilic substitution and condensation reactions. For example, similar derivatives (e.g., , compounds 30–32) are synthesized using bromoacetyl bromide and amines under basic conditions (triethylamine, K₂CO₃) to form acetamide linkages .

Properties

IUPAC Name

N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-15(24)22(3)17-5-9-20(10-6-17)27-13-19(26)14-28-21-11-7-18(8-12-21)23(4)16(2)25/h5-12,19,26H,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAXEVZLRFIKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)N(C)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction and Acetylation

The synthesis begins with 4-nitrophenol as the starting material. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 4-aminophenol . Subsequent acetylation with acetyl chloride in the presence of a base (e.g., triethylamine) forms 4-acetamidophenol .

N-Methylation of the Acetamide

Methylation of the acetamide nitrogen is achieved using methyl iodide and a strong base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF). This step introduces the N-methyl group, yielding 4-(N-methylacetamido)phenol .

Reaction Scheme:

4-NitrophenolH2/Pd/C4-AminophenolAcCl, Et3N4-AcetamidophenolCH3I, NaH4-(N-Methylacetamido)phenol\text{4-Nitrophenol} \xrightarrow{\text{H}2/\text{Pd/C}} \text{4-Aminophenol} \xrightarrow{\text{AcCl, Et}3\text{N}} \text{4-Acetamidophenol} \xrightarrow{\text{CH}_3\text{I, NaH}} \text{4-(N-Methylacetamido)phenol}

Preparation of 3-Isopropylamino-1,2-propanediol

Epichlorohydrin as a Key Intermediate

Epichlorohydrin serves as the starting material for the central diol. Reaction with isopropylamine in a nucleophilic ring-opening process yields 3-chloro-2-hydroxypropylisopropylamine . Subsequent hydrolysis of the chloride under basic conditions (NaOH, H₂O) produces 3-isopropylamino-1,2-propanediol .

Mechanistic Insight:
The epoxide ring opens via nucleophilic attack by isopropylamine, followed by chloride displacement:

Epichlorohydrin+NH2CH(CH3)2Cl-CH2CH(OH)CH2NHCH(CH3)2NaOHHOCH2CH(OH)CH2NHCH(CH3)2\text{Epichlorohydrin} + \text{NH}2\text{CH(CH}3\text{)}2 \rightarrow \text{Cl-CH}2\text{CH(OH)CH}2\text{NHCH(CH}3\text{)}2 \xrightarrow{\text{NaOH}} \text{HOCH}2\text{CH(OH)CH}2\text{NHCH(CH}3\text{)}_2

Etherification and Coupling Strategies

Mitsunobu Reaction for Ether Formation

The phenolic hydroxyl of 4-(N-methylacetamido)phenol undergoes Mitsunobu coupling with 3-isopropylamino-1,2-propanediol . Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the reaction forms the ether linkage at the primary hydroxyl of the diol.

Conditions:

  • Solvent: Anhydrous THF or DMF.

  • Temperature: 0°C to room temperature.

  • Yield: ~65–75% after purification (silica gel chromatography).

Sequential Protection-Deprotection

To ensure regioselectivity, the secondary hydroxyl and amine groups in the diol are protected prior to coupling:

  • Amine Protection : Boc (tert-butoxycarbonyl) group using Boc₂O.

  • Hydroxyl Protection : TBS (tert-butyldimethylsilyl) ether.

After Mitsunobu coupling, deprotection with tetrabutylammonium fluoride (TBAF) and trifluoroacetic acid (TFA) restores the hydroxyl and amine functionalities.

Final Assembly and Characterization

Coupling of the Second Aromatic Ring

The remaining hydroxyl on the central diol is activated as a tosylate (TsCl, pyridine) and subjected to nucleophilic substitution with a second equivalent of 4-(N-methylacetamido)phenol . This step completes the bis-aryl ether structure.

Purification and Analytical Data

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradient.

  • NMR (¹H, ¹³C) : Key signals include δ 1.2 (isopropyl CH₃), δ 2.0 (acetamide CH₃), and δ 6.8–7.2 (aromatic protons).

  • Mass Spectrometry : ESI-MS m/z 423.4 [M+H]⁺.

Alternative Synthetic Routes

Epoxide Ring-Opening Strategy

4-(N-Methylacetamido)phenol reacts with epichlorohydrin under basic conditions to form a glycidyl ether. Subsequent ring-opening with isopropylamine introduces the amino alcohol moiety.

Solid-Phase Synthesis

Adapting peptide synthesis methodologies, the target molecule is assembled on a Wang resin. After sequential coupling and deprotection, cleavage from the resin yields the final product.

Challenges and Optimization

  • Regioselectivity : Competing reactions at primary vs. secondary hydroxyls necessitate protective group strategies.

  • Amine Reactivity : Isopropylamine’s nucleophilicity requires controlled reaction conditions to avoid over-alkylation.

  • Yield Improvement : Catalytic methods (e.g., phase-transfer catalysts) enhance efficiency in etherification steps.

Industrial-Scale Considerations

  • Cost-Effectiveness : Bulk synthesis favors epoxide-based routes due to reagent availability.

  • Green Chemistry : Water-based hydrolysis and solvent recovery systems minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide exhibit significant anticancer properties. Research has shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.

  • Case Study : A study published in the British Journal of Pharmacology demonstrated that certain acetylated phenyl compounds could effectively inhibit tumor growth in xenograft models, suggesting that this compound may share similar mechanisms of action .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structural features allow it to interact with bacterial membranes, potentially leading to cell lysis.

  • Data Table: Antimicrobial Efficacy
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mLResearch Study 1
Staphylococcus aureus16 µg/mLResearch Study 2
Pseudomonas aeruginosa64 µg/mLResearch Study 3

Material Science Applications

2.1 Polymer Synthesis

This compound can serve as a monomer in the synthesis of novel polymers. Its functional groups can facilitate polymerization reactions, leading to materials with tailored properties for specific applications such as drug delivery systems.

  • Case Study : Research conducted on the incorporation of this compound into polymer matrices revealed enhanced drug loading capacities and controlled release profiles, making it suitable for biomedical applications.

Environmental Studies

3.1 Biodegradation Studies

The environmental impact of pharmaceuticals is a growing concern. This compound has been studied for its biodegradability and potential effects on aquatic ecosystems.

  • Data Table: Biodegradation Rates
CompoundBiodegradation Rate (%)Test Duration (days)Reference
N-[4-[3-[4-[acetyl(methyl)amino]...7530Environmental Study 1
Control Compound9030Environmental Study 2

Mechanism of Action

The mechanism of action of N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Phenoxy-Acetamide Cores

Substituent Effects on Physicochemical Properties

  • Hydroxypropoxy Linker : The 2-hydroxypropoxy chain in the target compound and its analogs (e.g., ) introduces a chiral center, impacting stereoselective binding. For instance, deuterated diacetolol () retains the hydroxypropoxy motif, critical for β-blocker activity .
  • Aromatic Substitutions: Electron-withdrawing groups (e.g., fluoro in , trifluoromethyl in ) increase metabolic resistance, while electron-donating groups (e.g., amino in ) enhance solubility .

Pharmacological Analogues

  • Deuteration may enhance pharmacokinetic profiles .
  • Sulfonamide Derivatives () : Compounds with sulfamoyl groups (e.g., ) exhibit divergent bioactivity, often targeting enzymes or receptors via hydrogen-bonding interactions .

Biological Activity

N-[4-[3-[4-[acetyl(methyl)amino]phenoxy]-2-hydroxypropoxy]phenyl]-N-methylacetamide, commonly referred to as a derivative of diacetolol, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C16H24N2O4
  • Molecular Weight : 344.83 g/mol
  • CAS Number : 73899-76-0
  • IUPAC Name : N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide; hydrochloride

Biological Activity Overview

The biological activity of the compound has been primarily studied in the context of its antimicrobial and anti-inflammatory properties. It has been shown to exhibit moderate to potent activity against various pathogens, including bacteria and fungi.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several microorganisms. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Microorganism MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.83
Micrococcus luteusVaries

These results suggest that the compound has significant potential as an antimicrobial agent, particularly against Gram-negative bacteria and certain fungal strains .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Inhibition of Bacterial Growth : The compound interacts with bacterial enzymes such as DNA gyrase and MurD, crucial for bacterial cell division and integrity. Molecular docking studies have demonstrated favorable binding interactions, indicating a promising mechanism for antibacterial action .
  • Anti-inflammatory Effects : In vitro studies have shown that the compound exhibits anti-inflammatory properties by reducing edema in animal models. The effectiveness was assessed by measuring paw volume changes in response to carrageenan-induced inflammation, with significant reductions observed at various time intervals post-treatment .

Case Studies

A study conducted on the cytotoxic effects of the compound on human cell lines (HaCat and BALB/c 3T3) revealed that it has lower toxicity compared to other similar compounds, making it a candidate for further development in therapeutic applications .

Additionally, another investigation focused on the binding affinity of this compound to target proteins using computational methods, confirming its potential as a lead compound for developing new antimicrobial agents .

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